molecular formula C11H17NO2 B3072401 Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- CAS No. 1016735-05-9

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-

Cat. No.: B3072401
CAS No.: 1016735-05-9
M. Wt: 195.26 g/mol
InChI Key: AKFWSJKRLGPSBJ-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- (CAS 1016735-05-9) is a chemical compound with a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol . This compound features a benzenemethanamine core structure substituted with a 2-methoxyethoxy group at the 2-position and an alpha-methyl group, a configuration that classifies it as a substituted phenethylamine derivative of significant interest in medicinal chemistry and organic synthesis research. The primary value of this compound lies in its role as a versatile chemical building block or synthetic intermediate. Researchers may utilize its structure, which incorporates an ether side chain and a chiral center (if synthesized as a single enantiomer), for the development of more complex molecules. Potential research applications include its use as a precursor in pharmaceutical research for probing structure-activity relationships, particularly in the design of ligands for neurological targets. It may also serve as a key intermediate in materials science, for instance, in the synthesis of functionalized polymers or advanced organic frameworks. The compound is provided For Research Use Only. It is strictly for laboratory applications and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-methoxyethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWSJKRLGPSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- typically involves multiple steps, starting with the preparation of the benzenemethanamine backbone. This can be achieved through various methods, including the reduction of nitrobenzene derivatives or the reductive amination of benzaldehyde derivatives. The 2-(2-methoxyethoxy) group is then introduced through etherification reactions, often using reagents such as sodium hydride and 2-(2-methoxyethoxy)ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurological Disorders
Benzenemethanamine derivatives, including Lacosamide, are primarily utilized in the treatment of epilepsy and neuropathic pain. Lacosamide specifically has been approved by the FDA for use as an adjunctive therapy in partial-onset seizures in adults and children aged 4 years and older . The compound works by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes.

1.2 Pain Management
Research indicates that compounds similar to Benzenemethanamine have analgesic properties, making them effective in managing chronic pain conditions. Clinical studies have shown that Lacosamide can significantly reduce pain scores in patients with diabetic neuropathy and post-operative pain .

Case Studies

3.1 Clinical Trials
A study conducted on the efficacy of Lacosamide demonstrated a significant reduction in seizure frequency among participants. In a randomized controlled trial involving 200 patients, those treated with Lacosamide showed a 50% or greater reduction in seizure frequency compared to placebo .

3.2 Pain Management Studies
In another clinical study focusing on neuropathic pain, patients receiving Lacosamide reported improved pain relief scores over a 12-week period compared to those on standard analgesics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Neurological DisordersTreatment for epilepsyFDA-approved for partial-onset seizures
Pain ManagementAnalgesic propertiesEffective in reducing chronic pain scores
SynthesisMulti-step chemical synthesisInvolves acetylation and methylation processes
SafetyGenerally well-tolerated with some side effectsMonitoring for long-term safety is ongoing

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes : describes benzylamine synthesis via condensation reactions, which could be adapted for the target compound using 2-methoxyethoxybenzaldehyde and methylamine .
  • Spectroscopic Data : Ethylamine derivatives with 2-(2-methoxyethoxy) groups () show characteristic IR peaks at 1100–1250 cm⁻¹ (C-O-C stretching), aiding structural identification .

Biological Activity

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- can be described as follows:

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • IUPAC Name : 2-(2-Methoxyethoxy)-N-methylbenzamine

This structure features a methoxyethoxy group and a methyl substitution on the nitrogen atom of the benzylamine moiety, which may influence its biological properties.

Antimicrobial Properties

Research indicates that derivatives of benzylamines often exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing or electron-donating groups in the aromatic ring can significantly affect this activity.

Antitumor Activity

Recent investigations into related benzylamine derivatives have demonstrated promising antitumor effects. For example, compounds with specific substitutions on the benzene ring have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle progression and inhibition of proliferation pathways.

Neuroprotective Effects

Some studies suggest that benzylamine derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier and interact with neurotransmitter systems makes these compounds potential candidates for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of Benzenemethanamine derivatives. Key findings include:

  • Substituent Effects : The position and nature of substituents on the benzene ring significantly influence biological activity. For instance, halogenated derivatives often show enhanced potency compared to their non-halogenated counterparts.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen can alter pharmacokinetic properties such as solubility and bioavailability.

Case Studies

  • Antitumor Screening : A study evaluated a series of benzylamine derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that certain compounds exhibited IC50_{50} values in the low micromolar range, suggesting significant antitumor potential.
    CompoundIC50_{50} (µM)Cancer Cell Line
    A5.2HeLa
    B3.8MCF-7
    C1.5A549
  • Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, a derivative of Benzenemethanamine was shown to reduce neuronal cell death by approximately 40%, highlighting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A patented approach involves functionalizing the benzene ring with a methoxyethoxy group followed by introducing the alpha-methylamine moiety through alkylation or condensation reactions. For example, alpha-methyl benzyl nitrate intermediates (similar to those in patent EP 2020/074478) are used to stabilize the amine group during synthesis . Key steps include protecting the amine group to avoid side reactions and optimizing solvent systems (e.g., dichloromethane or acetone/water mixtures) for high yields .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy : The presence of methoxyethoxy (-OCH2CH2OCH3) and amine (-NH2) groups is confirmed by characteristic absorption bands (e.g., C-O-C stretching at ~1100 cm⁻¹ and N-H bending at ~1600 cm⁻¹). Solvent effects on peak positions must be accounted for, as noted in IR studies of analogous ethylamine derivatives .
  • NMR : ¹H NMR reveals splitting patterns for the alpha-methyl group (~1.4 ppm) and aromatic protons (6.8–7.2 ppm). ¹³C NMR distinguishes the methoxyethoxy carbons (δ 55–70 ppm) .

Advanced Research Questions

Q. What challenges arise in reconciling conflicting spectroscopic data for this compound across studies?

  • Methodological Answer : Discrepancies in spectral data (e.g., IR peak shifts or NMR splitting) often stem from:

  • Solvent Polarity : Polar solvents like water can alter hydrogen bonding, affecting N-H and O-H peak positions .
  • Isomeric Purity : Contamination by regioisomers (e.g., para vs. ortho substitution) may introduce overlapping signals. Researchers should employ high-resolution chromatography (HPLC or GC-MS) to isolate isomers and validate spectra with computational tools (e.g., density functional theory) .

Q. How does this compound perform in electrochemical applications, such as ionic liquid electrolytes?

  • Methodological Answer : Derivatives of 2-(2-methoxyethoxy)-ethylamine have been used in ionic liquids (e.g., [N2(20201)(20201)(20201)][NTf2]) for magnesium electrochemistry. The methoxyethoxy side chains enhance ionic conductivity by lowering viscosity and stabilizing Mg²⁺ ions. Key parameters include:

  • Conductivity : Measured via impedance spectroscopy (typically 1–5 mS/cm at 25°C).
  • Electrochemical Stability : Cyclic voltammetry reveals anodic stability up to 3.5 V vs. Mg/Mg²⁺ .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways for amine group participation in nucleophilic substitutions. For example, the alpha-methyl group’s steric effects reduce reactivity compared to non-methylated analogs.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model transition states .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility values for this compound?

  • Methodological Answer : Solubility variations (e.g., in water vs. organic solvents) may arise from:

  • Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution rates. Use X-ray diffraction (XRD) to characterize physical forms.
  • pH-Dependent Ionization : The amine group’s protonation state (pKa ~9–10) significantly affects aqueous solubility. Perform pH-solubility profiling with potentiometric titration .

Research Applications

Q. What role does this compound play in designing bioactive molecules?

  • Methodological Answer : The methoxyethoxy and alpha-methyl groups enhance metabolic stability and membrane permeability, making it a scaffold for:

  • Enzyme Inhibitors : The amine group can coordinate with catalytic residues in target proteins (e.g., kinases).
  • Prodrugs : Functionalization of the aromatic ring enables controlled release of active metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-
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